molecular formula C6H4BrNO2 B1381831 2-Bromo-6-hydroxynicotinaldehyde CAS No. 1289173-44-9

2-Bromo-6-hydroxynicotinaldehyde

Cat. No. B1381831
M. Wt: 202.01 g/mol
InChI Key: MVWBEIZWPLIIBG-UHFFFAOYSA-N
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Description

2-Bromo-6-hydroxynicotinaldehyde is a chemical compound with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 . It is also known as 6-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde .


Molecular Structure Analysis

The InChI code for 2-Bromo-6-hydroxynicotinaldehyde is 1S/C6H4BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H, (H,8,10) . This indicates the positions of the bromine, hydroxy, and aldehyde groups in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-6-hydroxynicotinaldehyde are not available, brominated compounds are generally reactive and can participate in various types of reactions, including substitution and elimination reactions .


Physical And Chemical Properties Analysis

2-Bromo-6-hydroxynicotinaldehyde is a solid compound . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

2-Bromo-6-hydroxynicotinaldehyde and related brominated aldehydes are integral in organic synthesis. For example, 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde have been crucial for constructing compounds with potential biological, medicinal, and material applications. These compounds are notably used in palladium-catalyzed cross-coupling reactions, a technique vital for creating complex organic structures (Ghosh & Ray, 2017).

Synthesis of Brominated Organic Compounds

The synthesis of brominated organic compounds, such as 5-bromo-2-hydroxynicotinic acid, employs methodologies that involve bromination reactions. These methods have been optimized for large-scale production, demonstrating the industrial relevance of such compounds (Haché, Duceppe, & Beaulieu, 2002).

Kinetics and Thermodynamics in Chemical Reactions

Understanding the kinetics and thermodynamics of brominated aldehydes, such as 2-bromo-6-hydroxynicotinaldehyde, is crucial for developing new synthetic methods and understanding their behavior in various conditions. Studies on compounds like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate provide insights into the reaction mechanisms and energy barriers involved in these processes (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Photolabile Protecting Groups

Brominated aldehydes have been explored as photolabile protecting groups for aldehydes and ketones. These groups can be removed under specific conditions, such as exposure to light, making them useful in photochemical studies and controlled release in chemical synthesis (Lu, Fedoryak, Moister, & Dore, 2003).

Applications in Diverse Fields

The broader applications of brominated compounds extend to various fields, including cosmetics, water treatment, and the pharmaceutical industry. The properties and mechanisms of brominated compounds like 2-bromo-2-nitro-1,3-propanediol have been studied for their potential uses in these areas (Wenlong, 2010).

Safety And Hazards

This compound may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to use personal protective equipment when handling it .

Future Directions

While specific future directions for 2-Bromo-6-hydroxynicotinaldehyde are not available, brominated compounds are of interest in various fields, including medicinal chemistry and materials science . They can serve as building blocks for the synthesis of complex molecules or as intermediates in various chemical reactions .

properties

IUPAC Name

2-bromo-6-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-6-4(3-9)1-2-5(10)8-6/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWBEIZWPLIIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-hydroxynicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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